molecular formula C10H19O6P B12296509 Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate

Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate

Cat. No.: B12296509
M. Wt: 266.23 g/mol
InChI Key: JHCCEPMFFLZBLL-CMDGGOBGSA-N
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Description

Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate is an organophosphorus compound characterized by a but-2-enoate ester backbone with a diethoxyphosphoryloxy group at the C3 position. Its molecular formula is C₁₀H₁₉O₆P, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of isotopomers and labeled compounds . The compound is synthesized via reactions involving ethyl 3-oxobutanoate, which undergoes chlorination followed by acid-catalyzed CO₂ expulsion to yield key intermediates like 1-chloroacetone . Its phosphoryloxy group enhances electrophilic reactivity, making it valuable in nucleophilic substitution and cross-coupling reactions.

Properties

Molecular Formula

C10H19O6P

Molecular Weight

266.23 g/mol

IUPAC Name

ethyl (E)-3-diethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3/b9-8+

InChI Key

JHCCEPMFFLZBLL-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/OP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)C=C(C)OP(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Reaction Scheme

Step 1 : Nucleophilic substitution at the 4-position of 4-chloroacetoacetate with triethyl phosphite.
Step 2 : Base-mediated elimination to form the α,β-unsaturated ester.

Procedure

  • Reactants :
    • 4-Chloroacetoacetate (1.0 equiv)
    • Triethyl phosphite (1.0 equiv)
  • Conditions :
    • Neat reaction at 40°C for 2 hours
    • Cooling to room temperature, followed by addition of triethylamine (10 mol%) in dry CH₃CN
  • Purification :
    • Column chromatography (PE/EA = 1:1)
  • Yield : 92% (brown oil)

Key Data

Property Value
¹H NMR (CDCl₃) δ 5.77 (s, 1H), 4.38–3.87 (m, 6H), 2.36 (s, 3H), 1.34 (t, J = 7.1 Hz, 6H), 1.24 (t, J = 7.1 Hz, 3H)
³¹P NMR (CDCl₃) δ -8.14
HRMS [M+H]⁺ Found: 267.0909; Calc.: 267.0919 (C₁₀H₂₀O₆P)
Rf 0.45 (PE/EA = 1:1)

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by triethyl phosphite on the electrophilic 4-chloroacetoacetate, displacing chloride. Subsequent elimination of HCl in the presence of Et₃N generates the trans (E)-configured α,β-unsaturated ester.

Enolate Alkylation Method Using Ethyl Acetoacetate

This approach, outlined in, utilizes ethyl acetoacetate as the precursor, leveraging base-mediated enolate formation for phosphoryl group incorporation.

Reaction Scheme

Step 1 : Deprotonation of ethyl acetoacetate to form an enolate.
Step 2 : Alkylation with diethyl chlorophosphate to introduce the phosphoryl group.

Key Data

Property Value
¹H NMR (CDCl₃) δ 5.77 (s, 1H) (Note: Data for Z-isomer; E-isomer expected to differ)
Stereochemistry Primarily Z-isomer due to syn-addition during enolate alkylation

Mechanistic Insight :
NaH deprotonates ethyl acetoacetate at the α-position, forming a resonance-stabilized enolate. The enolate attacks diethyl chlorophosphate, yielding a phosphorylated intermediate. Subsequent elimination or rearrangement forms the α,β-unsaturated ester, favoring the Z-configuration due to steric and electronic factors.

Comparative Analysis of Methods

Parameter Substitution-Elimination Enolate Alkylation
Starting Material 4-Chloroacetoacetate Ethyl acetoacetate
Reagents Triethyl phosphite, Et₃N NaH, Diethyl chlorophosphate
Solvent Neat, CH₃CN THF
Yield 92% ~75–85% (estimated)
Stereochemistry E-selective Z-selective
Purity High (column chromatography) Moderate (solvent extraction)

Spectroscopic Characterization

The E-configuration is confirmed by:

  • ¹H NMR : Absence of coupling between the vinyl proton and adjacent groups (δ 5.77, s, 1H).
  • ³¹P NMR : Upfield shift at δ -8.14, consistent with diethoxyphosphoryl groups.
  • HRMS : Accurate mass matching for C₁₀H₂₀O₆P ([M+H]⁺ = 267.0919).

Applications and Derivatives

Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate serves as a precursor for:

  • Conjugated dienes : Via reaction with aryllithium reagents.
  • α,β-Unsaturated ketones : Through trans-phosphorylation with Grignard reagents.

Optimization and Challenges

  • Stereocontrol : E-selectivity in the substitution-elimination method is superior, making it preferable for applications requiring trans geometry.
  • Scalability : The enolate alkylation method may require larger excesses of reagents, impacting cost-effectiveness.
  • Stability : The E-isomer is less prone to decomposition than Z-isomers under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate involves its ability to participate in various chemical reactions due to the presence of the phosphonate ester group. This group can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of the compound into different products. The exact molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ethyl (E)-4-(diethoxyphosphoryl)but-2-enoate

  • Structural Difference : The phosphoryloxy group is located at the C4 position instead of C3.
  • Properties : Reported TLC (Rf = 0.38 in pentane/Et₂O) and ¹H-NMR (δ 9.71 ppm for aldehyde proton) suggest distinct polarity and electronic environments compared to the C3-substituted analog .
  • Applications : Used in synthesizing complex heterocycles, such as pyrrolotriazolopyrazine derivatives, highlighting its role as a phosphorylated building block .

Methyl (EZ)-3-[(dimethoxyphosphinyl)oxy]but-2-enoate (Mevinphos)

  • Structural Difference : Methyl ester replaces ethyl, and methoxy groups substitute ethoxy on the phosphoryl moiety.
  • Properties : Reduced lipophilicity due to shorter alkyl chains. CAS RN: 7786-34-7; molecular formula: C₇H₁₃O₆P .
  • Applications: A potent organophosphate insecticide and acaricide, demonstrating how ester and phosphoryl substituents influence biological activity .

Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate

  • Structural Difference : Phosphoryloxy group at C2 with trifluoromethyl substitution at C3.
  • Properties : Molecular formula C₉H₁₆F₃O₆P ; fluorination enhances metabolic stability and electronegativity, making it relevant in medicinal chemistry .
  • Synthesis : Prepared via phosphorylation of fluorinated precursors, reflecting tailored reactivity for specific applications .

Ethyl 3-((trimethylsilyl)oxy)but-2-enoate

  • Structural Difference : Trimethylsilyl (TMS) group replaces the phosphoryloxy moiety.
  • Properties : Molecular formula C₉H₁₈O₃Si ; the silyl group acts as a protecting agent, altering solubility and thermal stability .
  • Applications : Intermediate in silylation reactions, contrasting with the electrophilic reactivity of phosphorylated analogs.

Dibutoxy and Diisopropoxy Analogs

  • Examples: Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate (C₁₃H₂₄F₃O₆P) . Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate .
  • Structural Differences : Longer alkoxy chains (butoxy/isopropoxy) on the phosphoryl group introduce steric bulk and lipophilicity.
  • Implications : Modified solubility and steric hindrance affect reaction kinetics in catalytic processes.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Reference
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate C₁₀H₁₉O₆P C3-diethoxyphosphoryloxy Isotopomer synthesis, intermediates
Ethyl (E)-4-(diethoxyphosphoryl)but-2-enoate C₁₀H₁₉O₆P C4-diethoxyphosphoryloxy Heterocycle synthesis
Mevinphos C₇H₁₃O₆P C3-dimethoxyphosphoryloxy, methyl ester Insecticide
Ethyl 2-diethoxyphosphoryloxy-3,3,3-TFP* C₉H₁₆F₃O₆P C2-diethoxyphosphoryloxy, CF₃ Medicinal chemistry
Ethyl 3-(trimethylsilyl)oxy-but-2-enoate C₉H₁₈O₃Si C3-TMS Protecting group strategies

*TFP = trifluoropropanoate

Key Findings and Implications

  • Positional Isomerism : The location of the phosphoryloxy group (C3 vs. C4) significantly alters electronic properties and reactivity, as seen in NMR shifts and synthetic utility .
  • Substituent Effects :
    • Alkoxy Groups : Ethoxy vs. methoxy on phosphoryl modulates lipophilicity and steric accessibility, impacting biological activity (e.g., mevinphos’ insecticidal action ).
    • Fluorine Incorporation : Trifluoromethyl groups enhance stability and electronegativity, favoring pharmaceutical applications .
  • Ester Variants : Methyl esters (mevinphos) vs. ethyl esters influence volatility and metabolic pathways.

Biological Activity

Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate is a phosphonate ester that has garnered attention for its potential biological activities, particularly in the fields of medicinal and agricultural chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H19O5P and a molecular weight of approximately 250.2 g/mol. The compound features a but-2-enoate moiety with a diethoxyphosphoryl group, which contributes to its reactivity and biological properties. Its structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and Michael additions, making it versatile for synthetic applications in drug development and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The diethoxyphosphoryl group can form stable complexes with metal ions and enzymes, modulating their activity. This interaction is crucial for its potential role as an enzyme inhibitor, which may contribute to its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. For instance, similar phosphonate esters have shown efficacy against Gram-positive bacteria, suggesting a potential application in treating infections caused by resistant strains.

Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Preliminary findings indicate that the compound may interfere with cancer cell proliferation by modulating signaling pathways associated with cell survival and death. The dual mechanism of action—targeting both metabolic processes and cellular signaling—positions this compound as a promising candidate for further development in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of phosphonate esters, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound on HCT116 colorectal cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates, suggesting that the compound activates intrinsic apoptotic pathways .

Research Findings

Study Focus Findings
Antimicrobial ActivitySignificant efficacy against Gram-positive bacteria; effective at low concentrations.
Anticancer PropertiesInduces apoptosis in colorectal cancer cells; decreases cell viability dose-dependently.
Mechanism of ActionModulates enzyme activity through metal ion complexation; potential enzyme inhibitor.

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